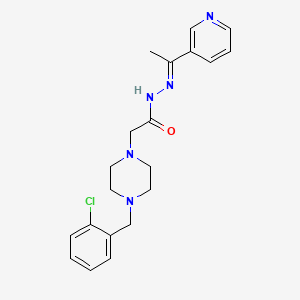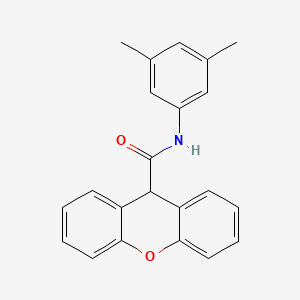
2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-Cl-bencilo)-1-piperazinil)-N’-(1-(3-piridinil)etilidene)acetohidrazida es un complejo compuesto orgánico que puede tener aplicaciones potenciales en diversos campos como la química medicinal, la farmacología y la ciencia de los materiales. Este compuesto presenta un anillo de piperazina, un anillo de piridina y un grupo funcional hidrazida, que contribuyen a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-(2-Cl-bencilo)-1-piperazinil)-N’-(1-(3-piridinil)etilidene)acetohidrazida generalmente implica múltiples pasos:
Formación del anillo de piperazina: El anillo de piperazina se puede sintetizar mediante la reacción de etilendiamina con dihaloalcanos en condiciones básicas.
Introducción del grupo bencilo: El grupo bencilo se puede introducir mediante reacciones de sustitución nucleofílica utilizando haluros de bencilo.
Formación del grupo hidrazida: El grupo hidrazida se puede sintetizar haciendo reaccionar hidrazina con cloruros de acilo o ésteres.
Acoplamiento con derivado de piridina: El paso final implica el acoplamiento del derivado de piperazina con un derivado de piridina en condiciones ácidas o básicas para formar el compuesto deseado.
Métodos de producción industrial
Los métodos de producción industrial pueden implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Se pueden emplear técnicas como la química de flujo continuo y los procesos catalíticos para escalar la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en las porciones bencílica y piperazínica.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo funcional hidrazida.
Sustitución: Las reacciones de sustitución nucleofílica y electrófila son comunes, especialmente en los anillos aromáticos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Haluros, sulfonatos y otros electrófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto puede servir como ligando en reacciones catalíticas.
Ciencia de los materiales:
Biología
Farmacología: Posible uso como candidato a fármaco debido a su estructura única.
Bioquímica: Puede usarse en estudios que involucran la inhibición de enzimas o la unión a receptores.
Medicina
Industria
Fabricación química: Uso como intermedio en la síntesis de otras moléculas complejas.
Mecanismo De Acción
El mecanismo de acción de 2-(4-(2-Cl-bencilo)-1-piperazinil)-N’-(1-(3-piridinil)etilidene)acetohidrazida puede implicar interacciones con dianas moleculares específicas como enzimas, receptores o ácidos nucleicos. La estructura del compuesto le permite unirse a estas dianas y modular su actividad, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
2-(4-(2-Cl-bencilo)-1-piperazinil)-N’-(1-(3-piridinil)etilidene)acetohidrazida: comparte similitudes con otros derivados de piperazina y compuestos de hidrazida.
Derivados de piperazina: Compuestos como 1-bencilpiperazina y 1-(3-clorofenil)piperazina.
Compuestos de hidrazida: Compuestos como la isoniazida y la hidralazina.
Unicidad
La singularidad de 2-(4-(2-Cl-bencilo)-1-piperazinil)-N’-(1-(3-piridinil)etilidene)acetohidrazida radica en su combinación de grupos funcionales y anillos, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C20H24ClN5O |
|---|---|
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C20H24ClN5O/c1-16(17-6-4-8-22-13-17)23-24-20(27)15-26-11-9-25(10-12-26)14-18-5-2-3-7-19(18)21/h2-8,13H,9-12,14-15H2,1H3,(H,24,27)/b23-16+ |
Clave InChI |
OJMMFQAUGAEHRY-XQNSMLJCSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CN=CC=C3 |
SMILES canónico |
CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-nitro-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11677556.png)
![N'-[(Z)-(2-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11677560.png)
![3-chloro-5-(4-methylphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11677567.png)
![Ethyl 3-bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11677571.png)

![2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate](/img/structure/B11677577.png)

![(5Z)-5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677587.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677591.png)
![(5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677595.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11677605.png)
![4-methyl-2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B11677613.png)
![Ethyl 2-({[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11677619.png)
![5-({3-Bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11677624.png)
